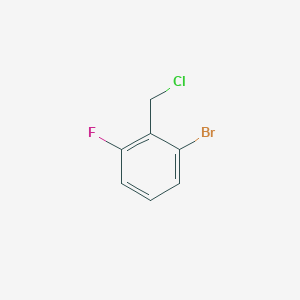

1-Bromo-2-(chloromethyl)-3-fluorobenzene

Overview

Description

“1-Bromo-2-(chloromethyl)-3-fluorobenzene” is a chemical compound with the molecular formula C7H6BrClF . It is used in various chemical reactions and can be purchased from several chemical suppliers .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various methods such as FT-Raman and FT-IR spectroscopy . These methods can provide information about the vibrational frequencies of the molecule, which can be compared with theoretical predictions .

Physical and Chemical Properties Analysis

“this compound” is a liquid at 20 degrees Celsius . It has a boiling point of 111 °C/15 mmHg and a flash point of 109 °C . Its specific gravity at 20/20 is 1.59 .

Scientific Research Applications

Organic Synthesis and Material Science

Practical Synthesis of Fluorinated Biphenyls

A study on the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory materials, highlights the utility of brominated and fluorinated aromatics in pharmaceutical synthesis. This compound, similar in structural motif to 1-Bromo-2-(chloromethyl)-3-fluorobenzene, demonstrates the importance of such halogenated aromatics in creating valuable medical compounds. The research presented a practical synthesis method that could be applied to related compounds for large-scale production, emphasizing the significance of bromo-fluoro aromatics in drug development and synthesis (Qiu et al., 2009).

Evaluation of Metal Complexes

The crystal structures of metal(II) 2-fluorobenzoate complexes were evaluated to understand the impact of different metals and ligands on the structure of such complexes. This research is pertinent as it shows how compounds with fluorine atoms, akin to the one , can interact with metals to form various structures with potential applications in catalysis, material science, and as precursors to more complex assemblies. The study provides foundational knowledge for future research into the design of metal-organic frameworks and other material science applications (Öztürkkan & Necefoğlu, 2022).

Environmental Chemistry

Brominated Flame Retardants and Environmental Impact

Research on novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food reviews their occurrence and potential risks. This is relevant as it touches on the environmental persistence and bioaccumulation concerns associated with brominated compounds, including those structurally related to this compound. The increasing application of NBFRs necessitates further research on their environmental fate, toxicity, and mechanisms of action, highlighting the environmental implications of using such halogenated compounds (Zuiderveen et al., 2020).

Safety and Hazards

“1-Bromo-2-(chloromethyl)-3-fluorobenzene” is classified as a dangerous substance. It causes severe skin burns and eye damage, and may be corrosive to metals . It should be stored under inert gas and away from moisture . In case of contact with skin or eyes, immediate medical attention is required .

Properties

IUPAC Name |

1-bromo-2-(chloromethyl)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNEFYNWPEMTPEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716482 | |

| Record name | 1-Bromo-2-(chloromethyl)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1182357-16-9 | |

| Record name | 1-Bromo-2-(chloromethyl)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

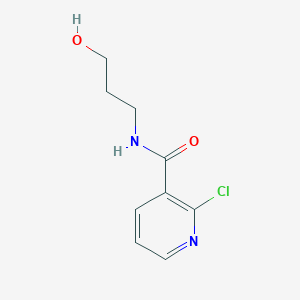

![3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol](/img/structure/B1441651.png)

![1-[3,4-Bis(difluoromethoxy)phenyl]ethan-1-one](/img/structure/B1441654.png)

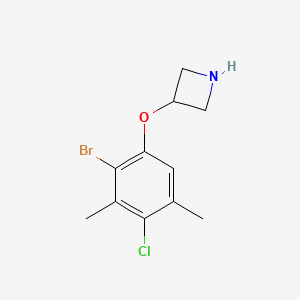

![3-[2-(Allyloxy)ethoxy]pyrrolidine hydrochloride](/img/structure/B1441658.png)

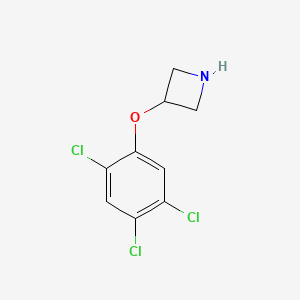

![3-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441666.png)